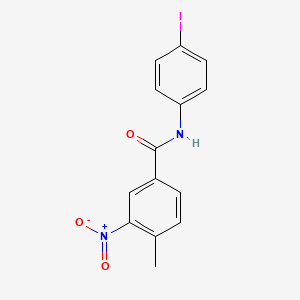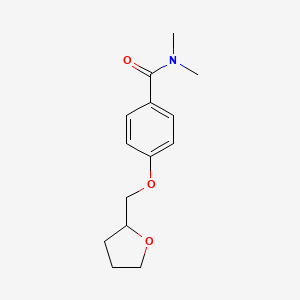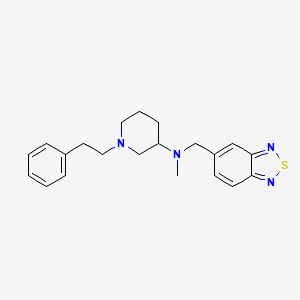
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide, also known as INAM, is a chemical compound that has been extensively studied for its potential use in scientific research. INAM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 355.18 g/mol. The chemical structure of INAM consists of a benzene ring with a nitro group, a methyl group, and an iodine atom attached to it.
Wirkmechanismus
The mechanism of action of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide involves its ability to selectively bind to proteins containing cysteine residues. This binding results in the formation of a covalent bond between the cysteine residue and the nitro group of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide. This covalent bond results in a change in the fluorescence properties of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to have minimal toxicity and does not affect cell viability or proliferation. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to be stable under physiological conditions and can be used in live cell imaging studies. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to selectively bind to proteins containing cysteine residues, which makes it a useful tool for studying protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and can be used in live cell imaging studies. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has minimal toxicity and does not affect cell viability or proliferation. However, N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has some limitations, such as its selective binding to proteins containing cysteine residues, which limits its use in studying proteins that do not contain cysteine residues.
Zukünftige Richtungen
There are several future directions for the use of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide in scientific research. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide can be used as a molecular probe for studying protein-protein interactions in various biological systems. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide can also be used as a fluorescent probe for detecting reactive oxygen species in cells and tissues. Further research can be done to improve the specificity and sensitivity of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide for detecting cysteine residues in proteins. Additionally, N-(4-iodophenyl)-4-methyl-3-nitrobenzamide can be used in combination with other molecular probes for studying complex biological systems.
Synthesemethoden
The synthesis of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide involves the reaction of 4-iodoaniline with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been used in various scientific research studies due to its potential as a fluorescent probe for imaging biological systems. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to selectively bind to proteins containing cysteine residues, which makes it a useful tool for studying protein-protein interactions. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has also been used as a molecular probe for detecting reactive oxygen species in cells and tissues.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3/c1-9-2-3-10(8-13(9)17(19)20)14(18)16-12-6-4-11(15)5-7-12/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVIDZTZVXMWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058779.png)

![1,3-benzodioxol-5-yl(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6058801.png)
![(2E)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)acrylamide](/img/structure/B6058810.png)
![4-{3-[3-(1H-imidazol-1-yl)propoxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058816.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)

![S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide](/img/structure/B6058831.png)
![6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B6058847.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6058863.png)
![4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058874.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B6058875.png)

![4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine](/img/structure/B6058896.png)